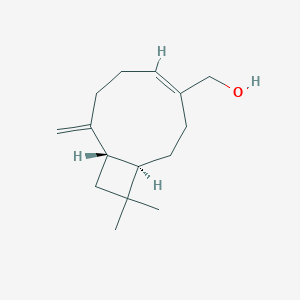
14-Hydroxyisocaryophyllene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyisocaryophyllene typically involves the hydroxylation of caryophyllene. One common method is the catalytic oxidation of caryophyllene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selective hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the extraction of caryophyllene from natural sources, followed by chemical modification. The process includes the isolation of caryophyllene from essential oils through distillation or chromatography, followed by hydroxylation using suitable reagents . The final product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 14-Hydroxyisocaryophyllene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Jones reagent, potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halides
科学的研究の応用
14-Hydroxyisocaryophyllene has several scientific research applications, including:
作用機序
The mechanism of action of 14-Hydroxyisocaryophyllene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and microbial growth . The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . Further research is needed to fully elucidate its molecular targets and pathways.
類似化合物との比較
14-Hydroxyisocaryophyllene can be compared with other similar compounds, such as:
6-Hydroxyisocaryophyllene: Another hydroxylated derivative of caryophyllene with similar chemical properties.
14-Hydroxycaryophyllene: A stereoisomer with a different spatial arrangement of atoms.
Caryophyllene oxide: An oxidized derivative with an epoxide functional group.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC名 |
[(1R,4E,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/b12-6+/t13-,14-/m1/s1 |
InChIキー |
MGIQTXDHQJGPEZ-BARLUBHISA-N |
異性体SMILES |
CC1(C[C@H]2[C@H]1CC/C(=C\CCC2=C)/CO)C |
正規SMILES |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)

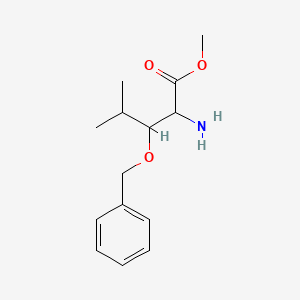
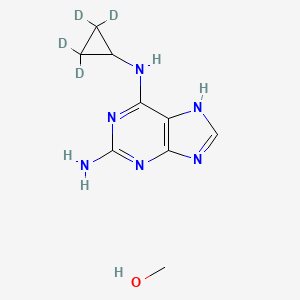

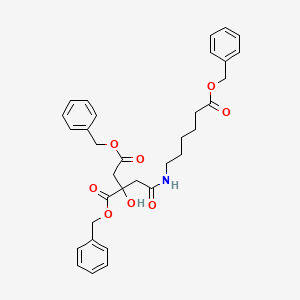
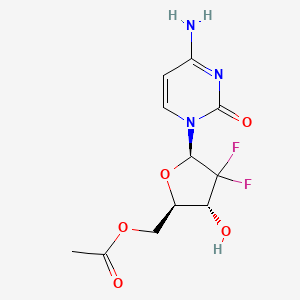
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
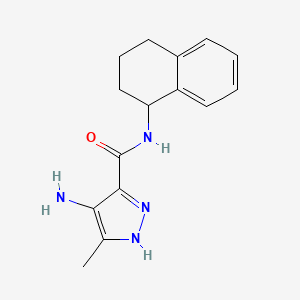
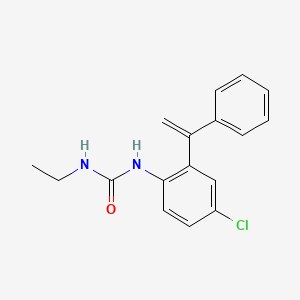

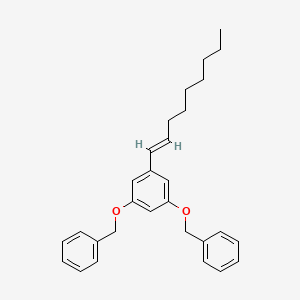
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
